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For researchers, scientists, and professionals in semiconductor device development,
accurately predicting the performance of Aluminum Gallium Nitride (AlGaN) High Electron
Mobility Transistors (HEMTS) is crucial. Technology Computer-Aided Design (TCAD)
simulations offer a powerful tool for this purpose, but their reliability hinges on rigorous
validation against experimental data. This guide provides a comprehensive comparison of
TCAD simulation models with experimental results for AIiGaN HEMTs, detailing the necessary
experimental protocols and presenting key data in a clear, comparative format.

The Crucial Role of TCAD in AlGaN HEMT
Development

AlGaN/GaN HEMTSs are leading candidates for high-power and high-frequency applications due
to their superior material properties, such as a wide bandgap, high electron mobility, and high
breakdown field. TCAD simulations are instrumental in the design and optimization of these
devices, allowing for the exploration of various device structures and physical phenomena
without the high cost and time investment of fabrication. However, the accuracy of these
simulations is paramount.[1] A simulation model must be carefully calibrated with measurement
data to be considered a reliable representation of a real-world device.[1] This validation
process ensures that the TCAD model can be effectively used to optimize device design for
enhanced performance and reliability.[1]

The Validation Workflow: A Step-by-Step Approach
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The process of validating a TCAD simulation model for an AlIGaN HEMT involves a systematic
workflow that integrates device fabrication, experimental characterization, and simulation model

calibration.
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Figure 1: A flowchart illustrating the iterative process of validating a TCAD simulation model for
AlGaN HEMTs against experimental data.

Key Physical Models in TCAD Simulations

The accuracy of TCAD simulations for AIGaN HEMTs relies on the appropriate selection and
calibration of various physical models. These models describe the fundamental semiconductor

physics that govern the device's behavior.
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Figure 2: Key physical models employed in TCAD simulations of AlIGaN HEMTSs.

A crucial aspect of simulating AlIGaN/GaN HEMTSs is accurately modeling the polarization
effects. The spontaneous and piezoelectric polarization at the AlIGaN/GaN interface leads to
the formation of a two-dimensional electron gas (2DEG), which is fundamental to the device's
operation.[1] Trap states, both at the surface and within the buffer layers, can significantly
impact device performance, leading to phenomena like current collapse, and must be carefully
accounted for in the simulation.[2]

Experimental Protocols

To obtain reliable experimental data for TCAD model validation, a well-defined fabrication and
characterization process is essential.

AlGaN HEMT Fabrication Process

The fabrication of AIGaN/GaN HEMTSs typically involves a series of photolithography, etching,
and deposition steps. A general process flow is outlined below.[3][4][5]

o Epitaxial Growth: The AIGaN/GaN heterostructure is grown on a suitable substrate (e.g., SIiC,
Si, or sapphire) using techniques like Metal-Organic Chemical Vapor Deposition (MOCVD).
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» Mesa Isolation: The active device areas are defined by etching away the surrounding
semiconductor material, typically using a chlorine-based plasma in a Reactive lon Etching
(RIE) system.

o Ohmic Contact Formation: Source and drain contacts are formed by depositing a metal stack
(e.g., Ti/Al/Ni/Au) and subsequently annealing at high temperatures to ensure good ohmic
behavior.

o Gate Formation: The gate contact is defined using electron-beam lithography for sub-micron
gate lengths. A Schottky metal stack (e.g., Ni/Au) is then deposited.

o Passivation: A dielectric layer, such as Silicon Nitride (SiN), is deposited over the device to
passivate the surface and mitigate the effects of surface traps.

 Interconnect Metallization: Finally, thicker metal layers are deposited to form the contact
pads for probing and packaging.

Device Characterization

Once fabricated, the AlIGaN HEMTs undergo a series of electrical characterizations to extract
key performance metrics.

o DC Characterization: This involves measuring the current-voltage (I-V) characteristics of the
device. A semiconductor parameter analyzer is used to measure the output characteristics
(drain current, Id, versus drain-source voltage, Vds, at different gate-source voltages, VQgs)
and transfer characteristics (Id versus Vgs at a fixed Vds). From these measurements, key
parameters such as threshold voltage (Vth), on-resistance (Ron), maximum drain current
(Id,max), and peak transconductance (gm) are extracted.[6][7]

o RF Characterization: The high-frequency performance of the device is evaluated by
measuring its S-parameters using a vector network analyzer (VNA) and on-wafer probes.[8]
[9] From the S-parameters, the current gain (h21) and maximum available gain (MAG) can
be calculated. The unity current gain cutoff frequency (fT) and the maximum oscillation
frequency (fmax) are then determined, which are critical figures of merit for high-frequency
applications.[8]
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o Breakdown Voltage Measurement: The breakdown voltage is determined by applying a high
drain voltage while the gate is biased below the threshold voltage (in the off-state) and
monitoring the drain leakage current. The breakdown voltage is defined as the voltage at
which a sudden, sharp increase in leakage current occurs.[2]

Comparison of TCAD Simulation and Experimental
Data

The core of the validation process is the direct comparison of simulated and experimental
results. The TCAD model is calibrated by adjusting various physical parameters until a good
agreement is achieved across a range of operating conditions.

DC Characteristics

The DC characteristics are fundamental to validating the basic operation of the simulated
device.

Parameter TCAD Simulation Experimental Data Reference

Threshold Voltage

-35V -3.4V [2]
(Vth)
Maximum Drain

~1.1 A/mm ~1.0 A/mm [10]
Current (Id,max)
Peak
Transconductance ~280 mS/mm ~275 mS/mm [10]
(gm)
On-Resistance (Ron) 3.5Q-mm 3.7 Q-mm [11]

Note: The values presented are representative and can vary significantly depending on the
specific device structure and fabrication process.

RF Characteristics

For high-frequency applications, validating the RF performance is crucial.
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Parameter TCAD Simulation Experimental Data Reference

Cutoff Frequency (fT) 35 GHz 32 GHz [10]

Maximum Oscillation
75 GHz 70 GHz [10]
Frequency (fmax)

Note: The values presented are representative and can vary significantly depending on the
specific device structure and fabrication process.

Breakdown Voltage

The ability to withstand high voltages is a key advantage of AlIGaN HEMTSs.

Parameter TCAD Simulation Experimental Data Reference

Breakdown Voltage
(Vbr)

620 V 600 V 2]

Note: The values presented are representative and can vary significantly depending on the
specific device structure and fabrication process.

Conclusion

The validation of TCAD simulation models for AlIGaN HEMTSs is a critical step in the
development of high-performance power and RF electronics. By carefully calibrating the
physical models in the simulation against comprehensive experimental data, researchers and
engineers can create predictive models that accelerate the design cycle and enable the
optimization of device performance and reliability. The close agreement demonstrated in
various studies between TCAD simulations and experimental measurements for DC, RF, and
breakdown characteristics underscores the power of this approach in advancing AlIGaN HEMT

technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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